Acetic formic anhydride
Overview
Description
Acetic formic anhydride is a compound that has been studied for its ability to formylate amino acids, leading to the production of N-formylamino acids under mild conditions. This anhydride can be prepared through the reaction of acetyl chloride with sodium formate or from ketene and formic acid .
Synthesis Analysis
The synthesis of acetic formic anhydride is a crucial step in its application. It has been prepared by reacting acetyl chloride with sodium formate, but a preferable method involves the use of ketene and formic acid . Additionally, acetic anhydride, a related compound, has been synthesized in near-quantitative yield by reacting acetic acid with dicyclohexylcarbodiimide .
Molecular Structure Analysis
The molecular structure of acetic anhydride, a closely related compound to acetic formic anhydride, has been determined through single-crystal X-ray analysis at 100 K. It crystallizes in the orthorhombic space group Pbcn, with a C2-symmetric conformation about a crystallographic twofold axis .
Chemical Reactions Analysis
Acetic formic anhydride has been shown to react with various compounds, leading to different products. For instance, its addition to trans-[IrCl(CO)(PMe2Ph)2] results in a series of intermolecular anion ligand exchange reactions, forming a cis-dihydrido, trans-tertiary-phosphino complex . When reacted with sodium pentacarbonylmanganate, it rapidly forms a 13CO substituted pentacarbonylmanganese hydride, consistent with the formation of a short-lived neutral formyl complex .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetic formic anhydride are inferred from studies on related compounds. Acetic anhydride, for example, has been shown to have a melting point of 200 K and forms dense molecular packing in its crystal structure . The esterification of alcohols with a formic acid/acetic anhydride reaction mixture has been studied, revealing that acetates can be formed alongside formates, with the amounts of acetates decreasing from primary to tertiary alcohols . The photolysis of acetic anhydride has been investigated, showing that it produces CO, CO2, and C2H6 among other products, and the reaction is influenced by the presence of added gases like C2H6 and CO2 .
Scientific Research Applications
1. Application in Amino Acid Formylation Acetic formic anhydride is useful in the formylation of amino acids. Muramatsu et al. (1965) found that treating monoamino monocarboxylic acids with acetic formic anhydride under mild conditions yielded N-formylamino acids in satisfactory yields. This process demonstrates its utility in organic synthesis, particularly in the modification of amino acids (Muramatsu, Murakami, Yoneda, & Hagitani, 1965).
2. Studying Molecular Structure The molecular structure of acetic formic anhydride has been explored through techniques like electron diffraction and infrared spectroscopy. Wu et al. (1996) utilized these methods alongside ab-initio calculationsto analyze the structure of formic acetic anhydride in the gas phase. Their findings provided insights into the compound's conformational and spectroscopic properties, highlighting significant differences from acetic anhydride and similarities to formic anhydride (Wu, Shlykov, Alsenoy, Geise, Sluyts, & Veken, 1996).
3. Role in Nonaqueous Titrations In the context of nonaqueous titrations, the interactions of solutes with solvents like formic acid and acetic anhydride are crucial. Buvári-Barcza, Tóth, and Barcza (2005) investigated these interactions through NMR and spectrophotometric investigations. Their study clarified the effect of these solvents in assays and highlighted the distinctive chemical structures and properties of formic acid and acetic anhydride in this context (Buvári-Barcza, Tóth, & Barcza, 2005).
4. In Organometallic Chemistry Acetic formic anhydride also plays a role in organometallic chemistry. Doorn, Masters, and Van der Woude (1977) explored its addition to trans-[IrCl(CO)(PMe2Ph)2], leading to various intermolecular anion ligand exchange reactions. This research contributes to understanding the reactivity and applications of acetic formic anhydride in organometallic synthesis (Doorn, Masters, & Van der Woude, 1977).
5. In Synthesis of Carboxylic Acids Acetic formic anhydride has been used in the synthesis of various carboxylic acids. Wang, Ren, and Shi (2015) described a Pd-catalyzed hydrocarboxylation of olefins using formic acid with acetic anhydride as a co-catalyst. Their method yielded carboxylic acids with high regioselectivity under mild conditions, avoiding the use of toxic CO gas. This demonstrates the compound's utility in greener and safer chemical synthesis (Wang, Ren, & Shi, 2015).
Safety And Hazards
Acetic formic anhydride is flammable and corrosive . It is water reactive, and its vapors may form explosive mixtures with air . It is harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled .
Relevant Papers
- “Acetic formic anhydride a review” provides a comprehensive review of Acetic formic anhydride .
- “Formylation of Amines” discusses methods to convert amines to formamides, including the use of Acetic formic anhydride .
- “Anhydrous formic acid and acetic anhydride as solvent or additive in non-aqueous titrations” explores the use of Acetic formic anhydride in non-aqueous titrations .
properties
IUPAC Name |
formyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c1-3(5)6-2-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWKVZNEPHTCQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80177103 | |
Record name | Acetic acid, anhydride with formic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Formyl acetate | |
CAS RN |
2258-42-6 | |
Record name | Acetic-formic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2258-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Formyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002258426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, anhydride with formic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80177103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Formyl acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNF4F3WBU5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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